molecular formula C22H23ClN4O3S2 B3637046 N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide

N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide

Cat. No.: B3637046
M. Wt: 491.0 g/mol
InChI Key: DSMRAXPLHGAWCP-UHFFFAOYSA-N
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Description

N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a morpholine ring, and a chlorinated phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Morpholine Ring: The morpholine ring is typically introduced via a nucleophilic substitution reaction with a suitable morpholine derivative.

    Formation of the Final Compound: The final step involves coupling the intermediate compounds under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using sodium hydroxide in aqueous conditions, while electrophilic substitution may require a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide is unique due to its combination of a benzothiazole ring, a morpholine ring, and a chlorinated phenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[2-[2-(3-chloro-4-morpholin-4-ylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3S2/c1-2-20(28)24-15-3-5-17-19(12-15)32-22(26-17)31-13-21(29)25-14-4-6-18(16(23)11-14)27-7-9-30-10-8-27/h3-6,11-12H,2,7-10,13H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMRAXPLHGAWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
Reactant of Route 2
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N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide

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